

An In-Depth Technical Guide to the Spectroscopic Data of 4-Aminobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B1209532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminobenzaldehyde** (C_7H_7NO), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the compound, including data tables, experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Aminobenzaldehyde**, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 4-Aminobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
9.61	Singlet	-	1H	Aldehyde (-CHO)	DMSO-d ₆
7.57	Doublet	8.4	2H	Aromatic (H-2, H-6)	DMSO-d ₆
6.66	Doublet	8.4	2H	Aromatic (H-3, H-5)	DMSO-d ₆
5.78	Broad Singlet	-	2H	Amine (-NH ₂)	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data of **4-Aminobenzaldehyde**

Chemical Shift (δ) ppm	Assignment	Solvent
189.6	Aldehyde Carbonyl (C=O)	DMSO-d ₆
154.7	Aromatic (C-4)	DMSO-d ₆
132.2	Aromatic (C-2, C-6)	DMSO-d ₆
125.5	Aromatic (C-1)	DMSO-d ₆
113.4	Aromatic (C-3, C-5)	DMSO-d ₆

Infrared (IR) Spectroscopy

While a complete, numerically assigned IR spectrum for **4-Aminobenzaldehyde** is not readily available in public databases, the expected characteristic absorption bands based on its functional groups are presented in Table 3. These values are consistent with general frequencies for aromatic aldehydes and primary amines.

Table 3: Characteristic IR Absorption Bands for **4-Aminobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450 - 3300	Medium	N-H Stretch (Amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2830 - 2695	Medium	Aldehyde C-H Stretch
1710 - 1685	Strong	C=O Stretch (Aldehyde)
1600 - 1475	Medium-Strong	Aromatic C=C Stretch
1360 - 1250	Medium	C-N Stretch (Aromatic Amine)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Aminobenzaldehyde** exhibits absorption bands characteristic of an aromatic compound with an amino and a carbonyl group. The position of the maximum absorption (λ_{max}) is solvent-dependent. In polar solvents, a band is observed in the region of 310 nm.[1]

Table 4: UV-Vis Spectroscopic Data of **4-Aminobenzaldehyde**

λ_{max} (nm)	Solvent	Electronic Transition
~310	Polar Solvents (e.g., Ethanol, Methanol)	$\pi \rightarrow \pi^*$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

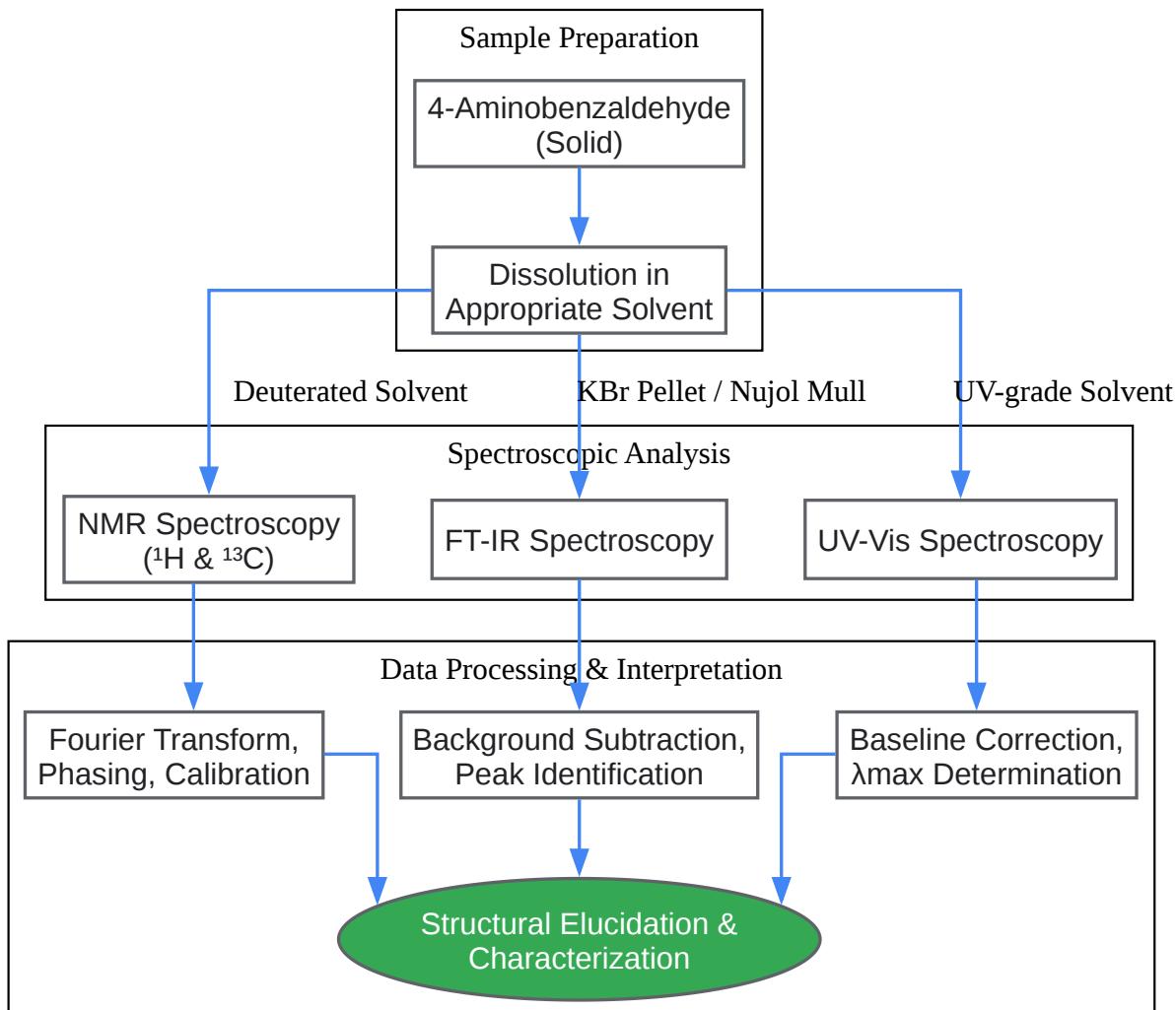
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-Aminobenzaldehyde** solid.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Data Acquisition:
 - For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as an internal reference.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-Aminobenzaldehyde** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Ensure the sample beam path is unobstructed.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.


UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Aminobenzaldehyde** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-600 nm).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Processing:
 - The software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminobenzaldehyde**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ej-eng.org [ej-eng.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 4-Aminobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209532#spectroscopic-data-nmr-ir-uv-vis-of-4-aminobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com